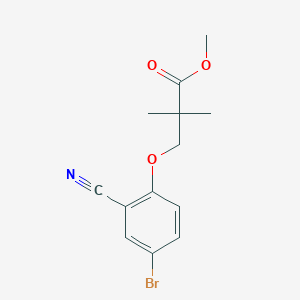
Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate
Overview
Description
“Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “methyl 2-(4-bromo-2-cyanophenoxy)acetate”, has a molecular weight of 270.081.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. For instance, “methyl 2-(chloromethyl)-3-furoate” has been used as a bis-electrophilic component in the condensation with a salicylonitrile2. However, the specific synthesis process for “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” is not readily available.
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms and the types of bonds present. Unfortunately, the specific molecular structure for “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” is not available. However, a similar compound, “3-(4-bromo-2-cyanophenoxy)-2-methylpropanamide”, contains 27 bonds; 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide3.Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” are not readily available. However, similar compounds have been used in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” are not readily available. However, a similar compound, “methyl 2-(4-bromo-2-cyanophenoxy)acetate”, is a solid at room temperature and should be stored in a refrigerator1.Scientific Research Applications
Antiproliferative and Anticancer Activities
- A study by El-Rayes et al. (2019) focused on synthesizing compounds related to Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate for potential use as histone deacetylase inhibitors (HDACIs) in cancer treatment. These compounds showed promising antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).
Synthesis of Novel Metal Complexes
- Aboelmagd et al. (2021) synthesized several metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which exhibited significant anti-tumor activities. These compounds showed inhibitory actions on human colorectal carcinoma cells, suggesting potential applications in cancer therapy (Aboelmagd et al., 2021).
Intermediates in Pharmaceutical Synthesis
- The synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in preparing non-steroidal anti-inflammatory agents, was described by Xu and He (2010). This intermediate is crucial in synthesizing drugs like nabumetone and naproxen (Xu & He, 2010).
Photodynamic Therapy Applications
- Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives that have high singlet oxygen quantum yields. These compounds are potentially useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Synthesis of Heterocyclic Systems
- Yagodkina-Yakovenko et al. (2018) reported the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, which are derivatives of a new heterocyclic system. These compounds were obtained from methyl 2-(bromomethyl)thiophene-3-carboxylates reacting with substituted 2-hydroxybenzonitriles (Yagodkina-Yakovenko et al., 2018).
Selective Inhibition of Colon Cancer Cells
- Rayes et al. (2020) synthesized a series of compounds based on the structure modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These compounds selectively inhibited the proliferation of colon cancer cells, suggesting a potential application in targeted cancer therapy (Rayes et al., 2020).
Safety And Hazards
The safety and hazards associated with “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” are not readily available. However, a similar compound, “methyl 2-(4-bromo-2-cyanophenoxy)acetate”, has been associated with several hazard statements including H302, H315, H319, H3351.
Future Directions
The future directions for “Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate” are not readily available. However, similar compounds have been used in various research and industrial applications, suggesting potential future directions in these areas.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.
properties
IUPAC Name |
methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,12(16)17-3)8-18-11-5-4-10(14)6-9(11)7-15/h4-6H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPBWGBFJKVJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=C1)Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



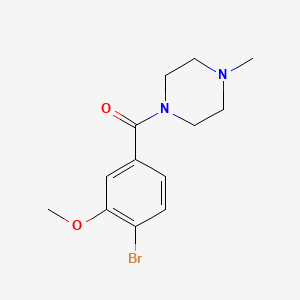
![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
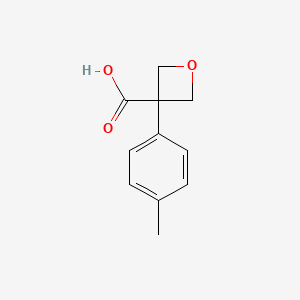
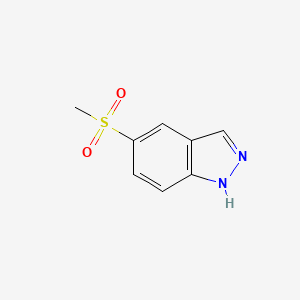
![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)
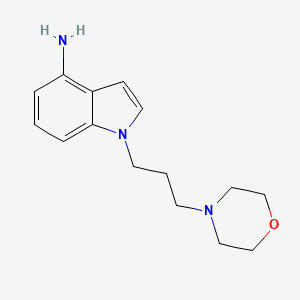
![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)
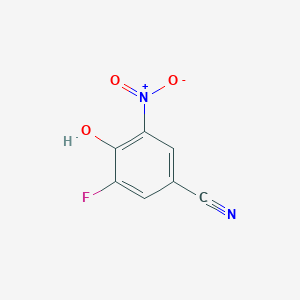
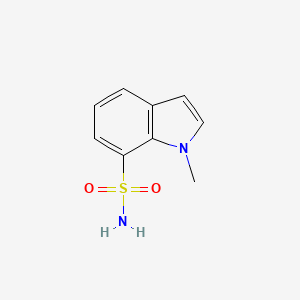
![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)
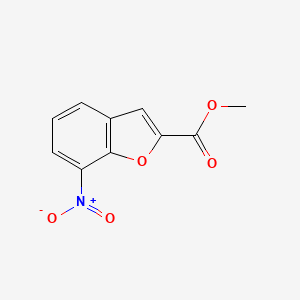
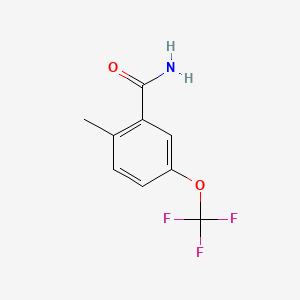
![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)